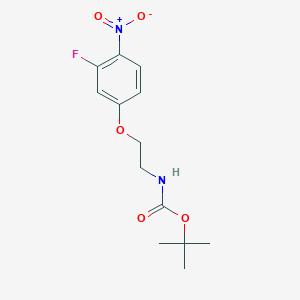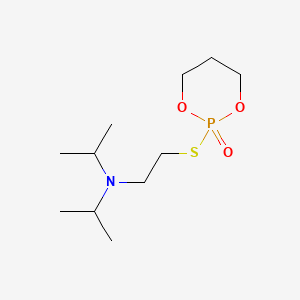
2-(1-Benzylpyrrolidin-3-yl)ethanethiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-Benzylpyrrolidin-3-yl)ethanethiol is an organic compound that features a pyrrolidine ring substituted with a benzyl group and an ethanethiol chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Benzylpyrrolidin-3-yl)ethanethiol typically involves the reaction of 1-benzylpyrrolidine with ethane-1-thiol under specific conditions. The process may include the use of catalysts and solvents to facilitate the reaction and improve yield. Detailed synthetic routes and reaction conditions can vary, but common methods involve nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(1-Benzylpyrrolidin-3-yl)ethanethiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding thiols or other reduced forms.
Substitution: The benzyl group or the thiol group can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the thiol group can lead to the formation of disulfides, while substitution reactions can yield various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
2-(1-Benzylpyrrolidin-3-yl)ethanethiol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(1-Benzylpyrrolidin-3-yl)ethanethiol involves its interaction with molecular targets and pathways within biological systems. The thiol group can form covalent bonds with proteins and other biomolecules, potentially affecting their function. The benzyl group may also play a role in modulating the compound’s activity and interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(1-Benzylpyrrolidin-3-yl)ethanamine
- 2-(1-Benzylpyrrolidin-3-yl)ethanol
- 2-(1-Benzylpyrrolidin-3-yl)ethanoic acid
Uniqueness
2-(1-Benzylpyrrolidin-3-yl)ethanethiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. The combination of the pyrrolidine ring, benzyl group, and thiol chain makes it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C13H19NS |
|---|---|
Molekulargewicht |
221.36 g/mol |
IUPAC-Name |
2-(1-benzylpyrrolidin-3-yl)ethanethiol |
InChI |
InChI=1S/C13H19NS/c15-9-7-13-6-8-14(11-13)10-12-4-2-1-3-5-12/h1-5,13,15H,6-11H2 |
InChI-Schlüssel |
IEQJEGKMPSHREI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CC1CCS)CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


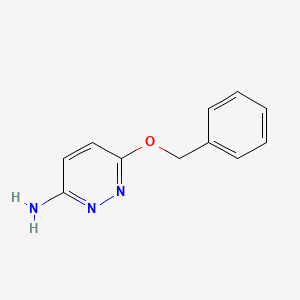


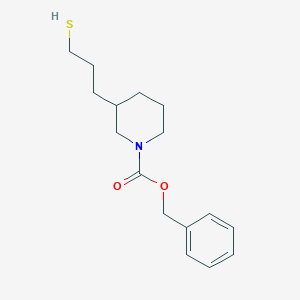
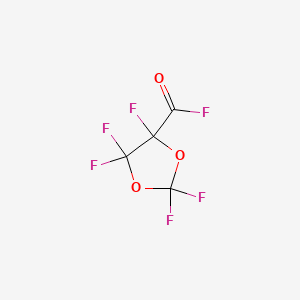



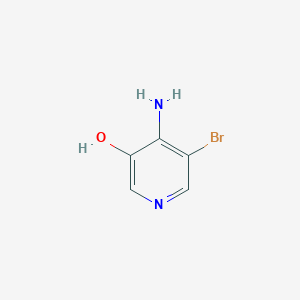

![1-Methyl-4-[1-(propan-2-yl)cyclopropyl]benzene](/img/structure/B13967949.png)
